O-(4-trifluoroacetamidobenzylphosphonyl)chloramphenicol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

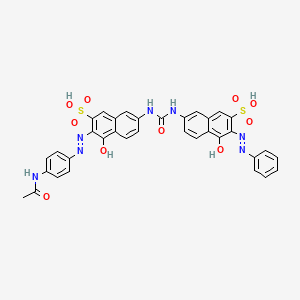

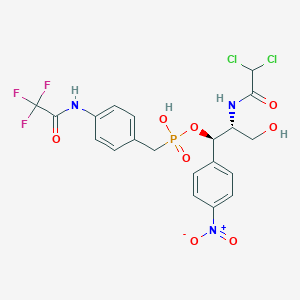

O-(4-trifluoroacetamidobenzylphosphonyl)chloramphenicol is a C-nitro compound that is a chloramphenicol phosphonate hapten which acts as a transition state analogue for the hydrolysis of chloramphenicol esters mediated by the catalytic antibody 7C8. It has a role as a hapten. It is an organochlorine compound, a C-nitro compound and a trifluoroacetamide. It derives from a chloramphenicol.

Scientific Research Applications

Enhanced Antibacterial and Anticancer Activity

Research has demonstrated that modifications to chloramphenicol, such as conjugation with polyamines, can significantly enhance its antibacterial and anticancer potency. In a study by Kostopoulou et al. (2014), compounds prepared by replacing the dichloro-acetyl group of chloramphenicol with succinic acid showed improved inhibitory activity against bacterial and cancer cells, with less toxicity to healthy human cells (Kostopoulou et al., 2014).

Ribosomal Targeting and Inhibitory Properties

A semi-synthetic triphenylphosphonium analog of chloramphenicol, CAM-C4-TPP, exhibits stronger affinity for bacterial ribosomes and higher potency as a protein synthesis inhibitor compared to chloramphenicol. This compound's unique binding at the ribosomal catalytic center indicates its potential as a promising scaffold for further medicinal development (Chen et al., 2021).

Antibacterial Resistance Mechanisms

Understanding the mechanisms of resistance to chloramphenicol and its derivatives is crucial for developing more effective antibiotics. Schwarz et al. (2004) provide an overview of various mechanisms responsible for chloramphenicol resistance, such as chloramphenicol acetyltransferases and specific exporters. This knowledge aids in developing strategies to combat resistance (Schwarz et al., 2004).

Comparative Analysis of Analogs

Freeman (1977) evaluated the N-trifluoroacetyl analog of chloramphenicol, finding it less effective in inhibiting the growth of bacteria and protein synthesis compared to chloramphenicol. This highlights the importance of structural modifications in determining the efficacy of chloramphenicol derivatives (Freeman, 1977).

Innovative Approaches for Drug Solubility and Safety

Studies like those by Aiassa et al. (2015) investigate complexation methods to increase the solubility of chloramphenicol and reduce its potential toxicity. Their research on inclusion complexes with β-cyclodextrin and amino acids illustrates how drug formulation can modulate properties like solubility and reactive oxygen species production, enhancing drug safety and efficacy (Aiassa et al., 2015).

Environmental Impact and Remediation

Research on the environmental impact of chloramphenicol and methods for its remediation is also vital. For instance, Tran et al. (2019) explored the use of mesoporous carbons for the adsorptive removal of chloramphenicol from wastewater, demonstrating the potential of these materials in environmental decontamination processes (Tran et al., 2019).

properties

Molecular Formula |

C20H19Cl2F3N3O8P |

|---|---|

Molecular Weight |

588.3 g/mol |

IUPAC Name |

[(1R,2R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-1-(4-nitrophenyl)propoxy]-[[4-[(2,2,2-trifluoroacetyl)amino]phenyl]methyl]phosphinic acid |

InChI |

InChI=1S/C20H19Cl2F3N3O8P/c21-17(22)18(30)27-15(9-29)16(12-3-7-14(8-4-12)28(32)33)36-37(34,35)10-11-1-5-13(6-2-11)26-19(31)20(23,24)25/h1-8,15-17,29H,9-10H2,(H,26,31)(H,27,30)(H,34,35)/t15-,16-/m1/s1 |

InChI Key |

GXXWSSFOFDWOBZ-HZPDHXFCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CP(=O)(O)O[C@H](C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CO)NC(=O)C(Cl)Cl)NC(=O)C(F)(F)F |

SMILES |

C1=CC(=CC=C1CP(=O)(O)OC(C2=CC=C(C=C2)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl)NC(=O)C(F)(F)F |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)OC(C2=CC=C(C=C2)[N+](=O)[O-])C(CO)NC(=O)C(Cl)Cl)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

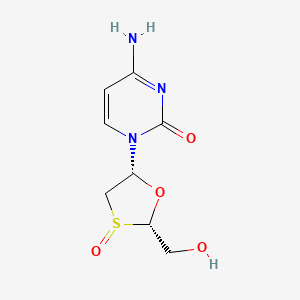

![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)